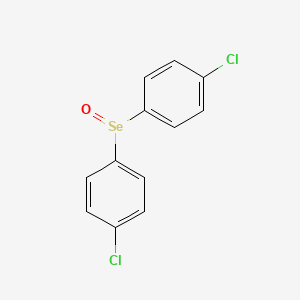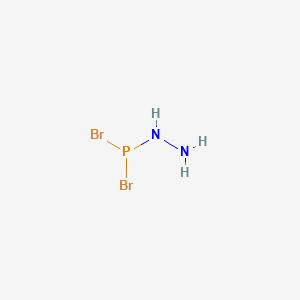![molecular formula C13H11NO6 B14646685 1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione CAS No. 56254-04-7](/img/structure/B14646685.png)
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a 3,4-dihydroxyphenylacryloyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroxyphenylacrylic acid and pyrrolidine-2,5-dione.
Esterification: The 3,4-dihydroxyphenylacrylic acid is esterified with pyrrolidine-2,5-dione under acidic conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the temperature is maintained at around 60-80°C.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted and functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties, making it of interest in the development of new therapeutic agents.
Medicine: Research has explored its potential use in the treatment of diseases such as cancer and neurodegenerative disorders due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB).
Comparación Con Compuestos Similares
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-1,4,5-trihydroxycyclohexanecarboxylic acid: This compound shares a similar 3,4-dihydroxyphenylacryloyl group but has a different core structure, leading to distinct chemical and biological properties.
1,4-Bis{[3-(3,4-dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexanecarboxylic acid: Another related compound with two 3,4-dihydroxyphenylacryloyl groups, which may exhibit enhanced biological activities due to the presence of multiple functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
56254-04-7 |
|---|---|
Fórmula molecular |
C13H11NO6 |
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H11NO6/c15-9-3-1-8(7-10(9)16)2-6-13(19)20-14-11(17)4-5-12(14)18/h1-3,6-7,15-16H,4-5H2 |
Clave InChI |
RYTGOIQSDYIEOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


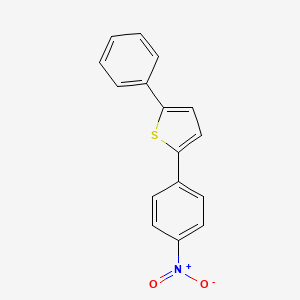

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
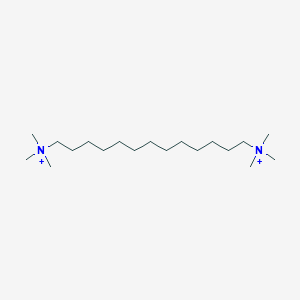
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
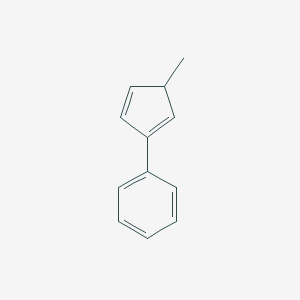
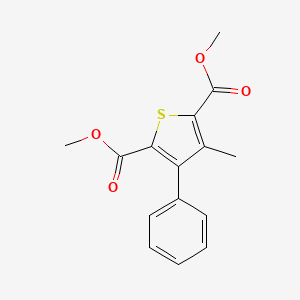
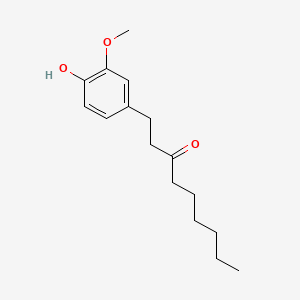
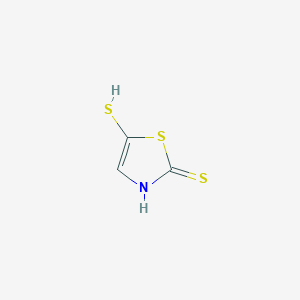
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
